molecular formula C8H5ClN2O2 B11904008 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B11904008
M. Wt: 196.59 g/mol
InChI Key: RTURDVFHCXORLT-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 6th position and a carboxylic acid group at the 7th position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of copper catalysts in the presence of ligands can facilitate the cyclization process, leading to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid: Lacks the chlorine atom at the 6th position.

    2-Phenyl-1H-benzimidazole: Contains

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

RTURDVFHCXORLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)Cl

Origin of Product

United States

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